molecular formula C15H16N2O3S B5719942 N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide

N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide

Cat. No. B5719942
M. Wt: 304.4 g/mol
InChI Key: WOIVRCGHNSXGHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, including those related to the compound of interest, often involves innovative methods to incorporate specific functional groups that contribute to the compound's biological activity. For example, Bhattacharjee et al. (2012) described the synthesis of novel 2-amino-N-(o-fluorophenylcarboxamido)-4-(p-methoxyphenyl)-thiophene derivatives, showcasing the methodological approach to synthesizing complex thiophene-based compounds with potential antimicrobial activity (Bhattacharjee, Arrora, Saravanan, & Mohan, 2012).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide, often exhibits interesting features like intramolecular hydrogen bonding and planar conformations that are crucial for their biological activity. Vasu et al. (2005) investigated the crystal structures of similar thiophene-3-carboxamide derivatives, providing insights into the molecular conformations that are central to understanding the compound's interactions at the molecular level (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

Chemical Reactions and Properties

The compound's reactivity and functional group transformations are key areas of study. For instance, the synthesis of N-methoxy-N-methylamides from carboxylic acids, as described by Lee and Park (2002), showcases the types of reactions that are relevant to modifying the compound of interest, enhancing its utility in various chemical contexts (Lee & Park, 2002).

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

properties

IUPAC Name

N-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-10-5-6-12(20-2)11(8-10)17-14(18)9-16-15(19)13-4-3-7-21-13/h3-8H,9H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIVRCGHNSXGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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